molecular formula C22H29N5O2 B2942336 2-cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207019-67-7

2-cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2942336
CAS No.: 1207019-67-7
M. Wt: 395.507
InChI Key: GFXBYTBLRPXAKI-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide is a synthetic chemical compound provided for scientific research and development purposes. This molecule features a complex structure incorporating pyrazole, hexahydroquinazoline, cyclopropyl, and cyclohexyl motifs, which are of significant interest in medicinal chemistry and drug discovery . Compounds with similar structural components are frequently investigated for their potential biological activities and as key intermediates in organic synthesis . This product is intended for laboratory use by qualified researchers only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specific data on applications, mechanism of action, and physicochemical properties for this exact compound should be determined through further experimental analysis. Researchers are advised to consult the available safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-cyclohexyl-N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-20(12-14-6-2-1-3-7-14)24-19-13-18(15-10-11-15)26-27(19)22-23-17-9-5-4-8-16(17)21(29)25-22/h13-15H,1-12H2,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXBYTBLRPXAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C23H30N4O
  • Molecular Weight : 398.52 g/mol

The structure features a cyclohexyl group and a cyclopropyl moiety linked to a quinazoline derivative, which is known for various biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, notably:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of quinazoline possess antimicrobial properties. The presence of the pyrazole and quinazoline rings may enhance this activity against various bacterial strains.
  • Anticancer Properties : Compounds similar to 2-cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antimicrobial Study :
    • A study conducted on various quinazoline derivatives demonstrated that modifications to the structure significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The specific derivative containing the cyclohexyl and cyclopropyl groups showed promising results in vitro.
  • Cancer Cell Proliferation :
    • In vitro experiments on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Inflammatory Response :
    • Animal models of inflammation treated with the compound showed reduced swelling and pain behaviors compared to controls. Histological examination indicated decreased infiltration of inflammatory cells in treated tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the acetamide class, which is widely studied for pharmaceutical and agrochemical applications. Below is a comparative analysis with structurally related derivatives (Table 1) and a discussion of key functional and structural distinctions.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide C${23}$H${30}$N$6$O$2$ 422.53 Acetamide, pyrazole, quinazolinone Kinase inhibition, anticancer
2-cyclohexyl-N-(4H-1,2,4-triazol-4-yl)acetamide C${10}$H${16}$N$_4$O 224.26 Acetamide, triazole Antifungal, antimicrobial
N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide C${11}$H${11}$NO$_3$ 205.21 Benzodioxole, carboxamide Neuroprotective agents
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide C$6$H$8$F$3$N$3$OS 243.20 Thiadiazole, trifluoroacetamide Herbicide intermediates

Structural Differences and Implications

Heterocyclic Core Variations: The target compound contains a pyrazole-quinazolinone hybrid system, which is absent in simpler derivatives like 2-cyclohexyl-N-(4H-1,2,4-triazol-4-yl)acetamide. The cyclopropyl group on the pyrazole ring introduces steric constraints that may affect conformational flexibility and metabolic stability relative to ethyl or methyl substituents in other derivatives .

Hydrogen-Bonding Networks: The hexahydroquinazolinone moiety provides multiple hydrogen-bonding acceptors (carbonyl and NH groups), enabling stronger interactions with biological targets compared to benzodioxole or trifluoroacetamide derivatives. Etter’s graph-set analysis predicts that such networks enhance crystallinity and thermal stability, as observed in kinase inhibitor co-crystals.

Lumping Strategy and Reactivity :

  • Compounds like the target molecule and N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide share acetamide backbones but differ in substituent reactivity. The lumping strategy groups them based on shared hydrolysis pathways (amide bond cleavage) but distinguishes their degradation products due to divergent heterocyclic systems.

Pharmacokinetic and Toxicological Profiles

  • Solubility and Bioavailability : The target compound’s high molecular weight (422.53 g/mol) and hydrophobic cyclohexyl/cyclopropyl groups likely reduce aqueous solubility compared to smaller analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide (243.20 g/mol). This necessitates formulation optimization for in vivo efficacy.

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